N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-4-methylbenzenesulfonamide
Description
N-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}-4-methylbenzenesulfonamide is a synthetic sulfonamide derivative characterized by a carbamoyl-linked 3,4-dimethoxyphenethylamine moiety and a 4-methylbenzenesulfonamide group. The compound’s design likely aims to combine the bioactive 3,4-dimethoxyphenyl group—common in alkaloids and vasodilators—with the sulfonamide scaffold, which is known for its antimicrobial and enzyme-inhibitory activities .
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-13-4-7-15(8-5-13)26(22,23)20-18(21)19-11-10-14-6-9-16(24-2)17(12-14)25-3/h4-9,12H,10-11H2,1-3H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIKZWMGNPIKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647158 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with an appropriate isocyanate to form the carbamoyl intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbamoyl group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogenating agents (bromine or chlorine).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-4-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide derivative with a 3,4-dimethoxyphenethylamine substituent.
- Synthesis : Reacted benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield; m.p. 90°C) .
- Simpler amide linkage vs. the carbamoyl-sulfonamide hybrid in the target compound.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide
- Structure : Contains a dimethylbenzenesulfonamide group linked to 3,4-dimethoxyphenethylamine.
- Crystallography: Monoclinic crystal system (space group P21/c) with hydrogen-bonded networks involving sulfonamide oxygen atoms .
- Key Differences: Additional methyl group on the sulfonamide nitrogen may sterically hinder receptor binding compared to the carbamoyl group in the target compound. Pharmacological relevance: Sulfonamide derivatives are noted for antimicrobial and anti-inflammatory activities .
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
- Structure : Hybrid sulfonamide with a 5-methyloxazole substituent.
- Synthesis : Designed for antimicrobial screening; single-crystal X-ray data confirmed planar geometry .
[2-(3,4-Dimethoxyphenyl)ethyl]azanium chloride derivatives
- Structure : Carbamoylpropyl-azanium chloride dihydrate with dual 3,4-dimethoxyphenethyl groups.
- Crystallography: Monoclinic system (P21/c) with extensive hydrogen bonding involving water molecules and chloride ions .
- Key Differences: Charged azanium group and hydration alter solubility and bioavailability compared to neutral sulfonamides.
Structural and Functional Analysis Table
Research Implications and Limitations
- Pharmacological Potential: The target compound’s carbamoyl-sulfonamide hybrid may enhance dual hydrogen-bonding interactions with enzymes (e.g., carbonic anhydrase or bacterial dihydropteroate synthase) compared to simpler analogs .
- Synthetic Challenges : Carbamoyl linkages often require controlled reaction conditions to avoid side products, as seen in related phenethylamine syntheses .
- Data Gaps : Direct biological data for the target compound are absent; inferences rely on structural analogs. Further studies should prioritize in vitro antimicrobial assays and solubility profiling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
